molecular formula C6H3ClN4 B077311 2-Chloropteridine CAS No. 14159-38-7

2-Chloropteridine

Cat. No. B077311
CAS RN: 14159-38-7
M. Wt: 166.57 g/mol
InChI Key: JISQBJRFTCXDEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated pyridines, which are structurally related to 2-chloropteridine, involves several methodologies, including direct chlorination and lithiation reactions. For instance, an unprecedented regioselective C-6 lithiation of 2-chloropyridine was achieved using a superbase, leading to potentially useful chlorinated pyridinic and bis-heterocyclic synthons (Choppin, Gros, & Fort, 2000). Another approach involves the synthesis of 2-amino-4-chloropyridine from methyl 4-chloropicolinate, showcasing a simple and feasible method for large-scale preparation (Liao Jian-qiao, 2010).

Molecular Structure Analysis

The molecular structure and characterization of chlorinated pyridines can be elucidated using various spectroscopic techniques. For example, the spectral and structural characterization of chloropalladium(II) complexes with 2-benzoylpyridine derivatives provides insights into the coordination chemistry and molecular arrangement of these compounds (Kovala‐Demertzi et al., 1999).

Chemical Reactions and Properties

Chlorinated pyridines undergo various chemical reactions that enable the synthesis of diverse compounds. Regiospecific chlorination of pyridine-N-oxide to give 2-chloropyridine was achieved with high yield and selectivity using phosphorus oxychloride in the presence of triethylamine, demonstrating the versatility of chlorinated pyridines in organic synthesis (Jae-chul Jung et al., 2001).

Physical Properties Analysis

The physical properties of 2-chloropyridine, such as its molecular orbital structure and ionization energy, have been determined using vacuum ultraviolet mass-analysed threshold ionization spectroscopy. This analysis helps in understanding the effect of chlorine substitution on the highest occupied molecular orbital (HOMO) and provides accurate values for the adiabatic ionization energy (Lee, Choi, & Kwon, 2020).

Chemical Properties Analysis

The genotoxicity of 2-chloropyridine has been studied in aqueous solutions treated by ultraviolet irradiation, indicating that the photolytic treatment produces genotoxic products. This study underscores the importance of assessing the environmental and health impacts of chlorinated pyridines (Vlastos et al., 2010).

Scientific Research Applications

  • Formation and Characteristics of Alkylamino-pteridines : A study by Brown, England, and Lyall (1966) noted that 2-chloropteridine reacts significantly faster with t-butylamine compared to 2-chloropyrimidine. This study also documented the formation of new alkylaminopteridines and compared their ionization constants and ultraviolet spectra with those of analogous pyrimidines (Brown, England, & Lyall, 1966).

  • Genotoxicity Study in Photolytically Treated Solutions : Vlastos et al. (2010) studied the genotoxicity of photolytically treated 2-chloropyridine solutions. They found that the solution was genotoxic even after 2-chloropyridine was practically removed, indicating that photo-treatment produces genotoxic products (Vlastos et al., 2010).

  • Preparation and Properties of Pteridines with Acetylene-Containing Sidechains : Haider and Van Der Plas (1990) described the preparation of pteridine derivatives with acetylene-containing sidechains at C-2, including an improved synthesis of 2-chloropteridine. They found that these compounds did not undergo intramolecular cycloaddition reactions under thermolytic conditions (Haider & Van Der Plas, 1990).

  • Theoretical Study of Vibrational Spectra of 2-Chloropyridine Metal Complexes : Bakiler, Maslov, and Akyuz (1999) conducted a theoretical study of the vibrational spectra of 2-chloropyridine and its metal complexes, providing insights into the molecular structure and behavior of such compounds (Bakiler, Maslov, & Akyuz, 1999).

  • Chlorophyll Fluorescence Analysis in Plant Physiology : Murchie and Lawson (2013) discussed chlorophyll fluorescence as a measurement of photosystem II activity in plants. While not directly related to 2-Chloropteridine, this study provides context about the broader field of plant physiological research, which can intersect with chemical studies (Murchie & Lawson, 2013).

properties

IUPAC Name

2-chloropteridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4/c7-6-10-3-4-5(11-6)9-2-1-8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISQBJRFTCXDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90878856
Record name Pteridine, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloropteridine

CAS RN

14159-38-7
Record name Pteridine, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloropteridine
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Synthesis routes and methods

Procedure details

Reaction of pteridin-4(3H)-one IV′ with chlorinating agents such as phosphorous oxychloride or thionyl chloride affords chloro-pteridine V′. Suitable solvent for this reaction includes methylene chloride chloroform or toluene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2-chloropteridine particularly reactive in nucleophilic aromatic substitution reactions compared to similar compounds?

A1: Research suggests that 2-chloropteridine exhibits significantly higher reactivity with nucleophiles like t-butylamine compared to 2-chloropyrimidine and 2-chloro-6,9-dimethylpurine. [] In fact, 2-chloropteridine reacts with t-butylamine approximately 20,000 times faster than 2-chloropyrimidine. [] This enhanced reactivity can be attributed to the electron-withdrawing nature of the pteridine ring system, which makes the carbon atom attached to the chlorine more susceptible to nucleophilic attack.

Q2: Can you provide an example of how 2-chloropteridine is used in synthetic chemistry?

A2: One application of 2-chloropteridine is in the synthesis of 4-alkylaminopteridines. [] Reacting 2-chloropteridine with potassium permanganate in liquid ammonia leads to the formation of 4-amino-2-chloropteridine. [] This reaction proceeds through a C4 σ adduct intermediate (4-amino-3,4-dihydropteridine). [] This method can be extended to synthesize other 4-alkylaminopteridines by using different alkylamines as the nucleophile.

Q3: Has 2-chloropteridine been explored for cycloaddition reactions?

A3: Researchers have investigated the potential of 2-chloropteridine derivatives containing acetylene-containing sidechains at the C-2 position to undergo intramolecular cycloaddition reactions. [] Unfortunately, these attempts proved unsuccessful under the tested thermolytic conditions. [] Further research is needed to explore alternative reaction conditions or modifications to the pteridine scaffold that could enable cycloaddition reactions.

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